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Compound of Interest

Compound Name: 1-Chloro-4-fluorobutane

Cat. No.: B1596032

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
chloro-4-fluorobutane. Due to the limited availability of published experimental spectra for this
specific compound, this guide presents predicted data based on established spectroscopic
principles and data from analogous compounds. Detailed experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also
included, alongside a visualization of the spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-chloro-4-fluorobutane
(C4aHsCIF). These predictions are derived from the analysis of similar structures, such as 1-
chlorobutane, and known substituent effects of fluorine and chlorine on spectroscopic
measurements.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Triplet of Triplets J(H-F) = 47, J(H-
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(tt) H) = 6.0
~3.58 Triplet (t) 2H J(H-H) = 6.5 -CH2-Cl
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. i 13
Chemical Shift (6, ppm) Assignment
~83.5 (d, 1J(C-F) = 165 Hz) -CH2-F
~44.5 -CHz-Cl
~29.0 (d, 2J(C-F) = 20 Hz) -CH2-CH2-F
~28.0 -CHz2-CH2-Cl

ble 3: licted Infrared (IR) Al .

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
2960-2850 Strong C-H Stretch Alkane
1465 Medium C-H Bend Alkane
1060 Strong C-F Stretch Fluoroalkane
730 Strong C-CI Stretch Chloroalkane

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Proposed Fragment
112/110 5/15 [M]* (Molecular lon)
92 100 [M - HF]*

75173 20/ 60 [M - CsHe]*

55 80 [CaH7]*

49 30 [CH2CI*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-chloro-

4-fluorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to determine the carbon-hydrogen framework of

1-chloro-4-fluorobutane.
Methodology:
e Sample Preparation:

o Dissolve approximately 10-20 mg of 1-chloro-4-fluorobutane in ~0.7 mL of deuterated
chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.

e Instrumentation:
o A500 MHz NMR spectrometer equipped with a broadband probe.

e 'H NMR Acquisition:

o Tune and match the probe for the *H frequency.
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o Acquire a one-dimensional *H spectrum using a standard pulse sequence (e.g., zg30).
o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

o Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

e 13C NMR Acquisition:
o Tune and match the probe for the 13C frequency.
o Acquire a one-dimensional 13C spectrum with proton decoupling (e.g., zgpg30).
o Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

o Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of
13C_

o Process the data similarly to the *H spectrum and reference it to the CDCIs solvent peak (&
77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-chloro-4-fluorobutane.
Methodology:
e Sample Preparation:

o Place one drop of neat 1-chloro-4-fluorobutane liquid between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates.

o Gently press the plates together to form a thin liquid film.
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e Instrumentation:
o A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

Record a background spectrum of the empty salt plates.

[¢]

Place the sample-loaded salt plates in the sample holder of the spectrometer.

[e]

o

Acquire the sample spectrum over the range of 4000-400 cm~1.

The instrument software will automatically ratio the sample spectrum against the

[¢]

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-chloro-4-
fluorobutane.

Methodology:
e Sample Introduction:

o Introduce a small amount of 1-chloro-4-fluorobutane into the mass spectrometer via
direct infusion or through a gas chromatography (GC) inlet for separation from any

impurities.
e |nstrumentation:

o A mass spectrometer with an electron ionization (EIl) source and a quadrupole or time-of-
flight (TOF) mass analyzer.

o Data Acquisition:
o lonize the sample using a standard electron energy of 70 eV.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 30-150).
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o The mass analyzer will separate the resulting ions based on their mass-to-charge ratio
(m/z).

o A detector will record the abundance of each ion.

o Data Analysis:

o Identify the molecular ion peak ([M]*), which should appear as a pair of peaks at m/z 110
and 112 due to the isotopic abundance of 3>Cl and 3’Cl.

o Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to elucidate the structure of 1-chloro-4-fluorobutane.
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Caption: Workflow for the structural elucidation of 1-chloro-4-fluorobutane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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